

Physicochemical properties of crystalline primeverose

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Compound of Interest

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An In-depth Technical Guide on the Physicochemical Properties of Crystalline **Primeverose**

Introduction

Primeverose is a disaccharide composed of D-glucose and D-xylose linked by a $\beta(1 \rightarrow 6)$ glycosidic bond. Its formal chemical name is 6-O- β -D-xylopyranosyl-D-glucose.^[1] As a component of various glycosides in plants, such as primeverin in the roots of *Primula* species and in tea leaves, **primeverose** plays a role in the formation of aromatic compounds upon enzymatic hydrolysis.^{[1][2]} This whitepaper provides a detailed overview of the core physicochemical properties of crystalline **primeverose**, along with the experimental protocols used for its extraction, purification, and characterization, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of crystalline **primeverose** are summarized in the table below. This data is critical for its application in research and development, providing insights into its stability, solubility, and structural identity.

Property	Value	References
Molecular Formula	C ₁₁ H ₂₀ O ₁₀	[1][3][4]
Molecular Weight	312.27 g/mol	[1][4]
CAS Number	26531-85-1	[1][3][4]
Appearance	Crystalline solid	[1]
Melting Point	Darkens at 190°C, melts at 209-210°C	[1]
Solubility	Soluble in water, methanol, and 80% ethanol	[1][3]
Optical Rotation	[α] _D ²⁰ : +23° changing to -3.2° (c=5, water)	[1]
Chemical Property	Reducing Sugar (reduces Fehling's solution)	[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible extraction, purification, and analysis of **primeverose**. This section outlines the key experimental protocols.

Extraction and Purification from Plant Sources

Primeverose is typically obtained by the hydrolysis of glycosides from plant sources. The following is a general protocol for its extraction.

Objective: To extract and purify **primeverose** from plant material (e.g., Primula roots).

Materials:

- Dried and powdered plant material
- Solvents: 70% Ethanol, Water, Hexane
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)

- Rotary evaporator
- Filtration apparatus

Protocol:

- Defatting: The powdered plant material is first defatted by extraction with hexane to remove lipids and chlorophyll.[5]
- Primary Extraction: The defatted material is then extracted with a polar solvent. For dried material, 70% ethanol is effective, while for fresh material, hot water (100°C) can be used.[6] The extraction is typically performed under reflux or maceration for several hours.
- Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a concentrated crude extract.[7]
- Purification: The crude extract is redissolved in water and subjected to purification. Solid-phase extraction is a common technique where the aqueous solution is passed through a C18 cartridge to remove non-polar impurities.[6] The aqueous eluate containing the glycosides is collected.
- Hydrolysis: The purified glycoside fraction is then hydrolyzed to cleave **primeverose** from its aglycone. This can be achieved either by acid hydrolysis (e.g., boiling with 2% H₂SO₄ for 5 hours) or, more specifically, by enzymatic hydrolysis using an enzyme like β-primeverosidase.[1][2]
- Isolation: Following hydrolysis, the mixture is neutralized and **primeverose** is isolated from the aglycone and monosaccharides using chromatographic techniques such as preparative HPLC.

Crystallization

Objective: To obtain **primeverose** in its crystalline form.

Materials:

- Purified **primeverose** syrup

- Methanol or 80% Ethanol
- Crystallization dish

Protocol:

- A concentrated aqueous solution or syrup of purified **primeverose** is prepared.
- Methanol or 80% ethanol is added to the syrup until slight turbidity is observed.[\[1\]](#)
- The solution is gently warmed to redissolve the precipitate and then allowed to cool slowly at room temperature or in a refrigerator.
- Crystals will form over time. The vessel should be left undisturbed to allow for the growth of well-defined crystals.
- The resulting crystals are collected by filtration, washed with a small amount of cold solvent (methanol or 80% ethanol), and dried under vacuum.

Analytical Methods

Objective: To analyze the purity and quantify the concentration of **primeverose**.

Protocol:

- System: An HPLC system equipped with a suitable column and detector is used. For carbohydrates, an amino-propyl or a C18 column is common.[\[8\]](#)[\[9\]](#) A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is typically employed due to the lack of a UV chromophore in **primeverose**.[\[10\]](#)[\[11\]](#)
- Mobile Phase: A typical mobile phase for carbohydrate analysis on an amino column is a mixture of acetonitrile and water (e.g., 75:25 v/v).[\[9\]](#) The elution can be isocratic.
- Sample Preparation: A known concentration of crystalline **primeverose** is dissolved in the mobile phase or water to prepare a standard solution. The sample to be analyzed is similarly prepared and filtered through a 0.45 µm syringe filter.[\[12\]](#)

- **Analysis:** The standard and sample solutions are injected into the HPLC system. The retention time of the peak in the sample chromatogram is compared with that of the standard to identify **primeverose**.
- **Quantification:** A calibration curve is generated by injecting a series of standard solutions of known concentrations. The peak area of **primeverose** in the sample is used to determine its concentration based on the calibration curve.[\[11\]](#)

Objective: For rapid qualitative analysis and monitoring of reactions.

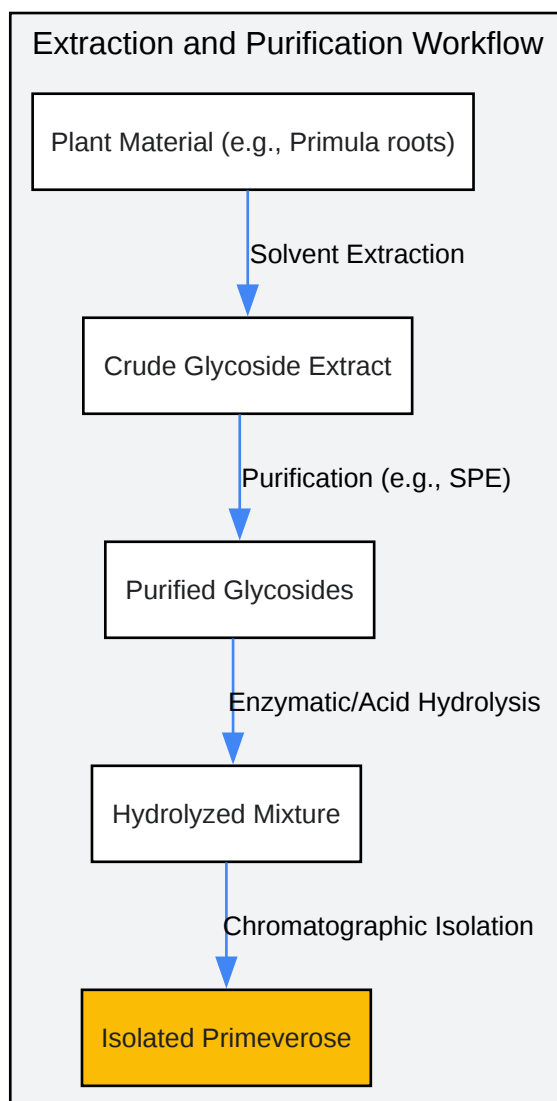
Protocol:

- **Plate:** A silica gel 60 TLC plate is used as the stationary phase.[\[13\]](#)[\[14\]](#)
- **Sample Application:** A small spot of the dissolved sample is applied near the bottom of the plate using a capillary tube.[\[14\]](#)
- **Mobile Phase (Eluent):** A solvent system such as ethyl acetate/methanol/water/acetic acid is used. The polarity can be adjusted to achieve good separation.
- **Development:** The plate is placed in a closed chamber containing the mobile phase, which travels up the plate by capillary action.[\[15\]](#)
- **Visualization:** After development, the plate is dried. Since sugars are not UV active, a staining reagent is required for visualization. A common stain is a p-anisaldehyde sulfuric acid solution, which, upon heating, produces colored spots for carbohydrates.
- **Rf Value:** The retention factor (Rf) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value can be compared to a standard for identification.[\[16\]](#)

Mandatory Visualizations

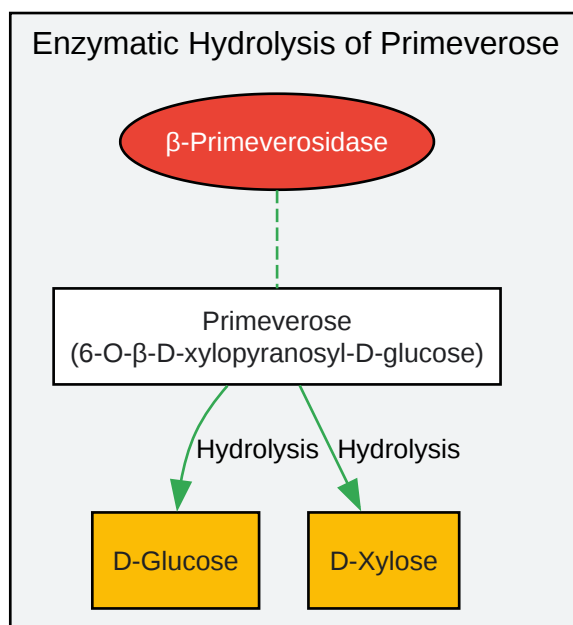
Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes related to **primeverose** characterization.



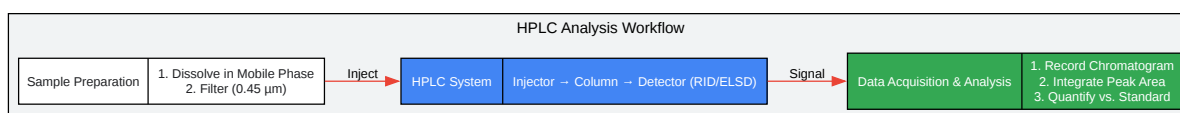
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Caption: Workflow for the extraction and isolation of **primeverose** from plant sources.



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Caption: Diagram illustrating the enzymatic hydrolysis of **primeverose** into its constituent monosaccharides.



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